molecular formula C13H19N3O B2974799 N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide CAS No. 2093801-82-0

N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide

カタログ番号 B2974799
CAS番号: 2093801-82-0
分子量: 233.315
InChIキー: VALNTTUQYGFELM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide, commonly known as PTI-125, is a small molecule drug that has been shown to have potential therapeutic effects in various neurological diseases. PTI-125 has been extensively researched for its ability to inhibit the aggregation of amyloid beta proteins, which are implicated in the development of Alzheimer's disease. Additionally, PTI-125 has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of other neurological disorders.

作用機序

PTI-125 is believed to exert its therapeutic effects by inhibiting the aggregation of amyloid beta proteins. Amyloid beta proteins are known to form aggregates, or plaques, in the brains of individuals with Alzheimer's disease. These plaques are thought to contribute to the development of the disease by causing inflammation and neuronal damage. PTI-125 has been shown to bind to amyloid beta proteins and prevent their aggregation, thereby reducing inflammation and protecting neurons from damage.
Biochemical and Physiological Effects
In addition to its effects on amyloid beta proteins, PTI-125 has been shown to have anti-inflammatory properties. In preclinical studies, PTI-125 has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, PTI-125 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

実験室実験の利点と制限

One advantage of PTI-125 is its specificity for amyloid beta proteins. Unlike other compounds that target amyloid beta proteins, PTI-125 does not bind to other proteins in the brain, reducing the risk of off-target effects. However, PTI-125 has a relatively short half-life, which may limit its effectiveness in clinical trials.

将来の方向性

There are several potential future directions for research on PTI-125. One area of interest is the development of PTI-125 as a therapeutic agent for other neurological disorders, such as Parkinson's disease and traumatic brain injury. Additionally, researchers are exploring the potential of PTI-125 as a diagnostic tool for Alzheimer's disease, as the drug may be able to detect amyloid beta proteins in the brain. Finally, researchers are investigating the use of PTI-125 in combination with other drugs, such as anti-inflammatory agents, to enhance its therapeutic effects.

合成法

The synthesis of PTI-125 involves several steps, including the reaction of 4,5,6,7-tetrahydro-1H-indazole with isobutyryl chloride to form N-isobutyryl-4,5,6,7-tetrahydro-1H-indazole. This compound is then reacted with propargyl bromide to form N-isobutyryl-4,5,6,7-tetrahydro-1H-indazole-3-propargylamide. Finally, this compound is treated with sodium borohydride and acetic acid to yield PTI-125.

科学的研究の応用

PTI-125 has been extensively researched for its potential therapeutic effects in various neurological diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, PTI-125 has been shown to inhibit the aggregation of amyloid beta proteins, reduce neuroinflammation, and improve cognitive function.

特性

IUPAC Name

N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-4-13(17)15-11-6-5-10-8-14-16(9(2)3)12(10)7-11/h4,8-9,11H,1,5-7H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNTTUQYGFELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCC(C2)NC(=O)C=C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。